molecular formula C7H9F5O2 B13411638 3-Methyl-3-(2,2,3,3,3-pentafluoropropoxy)oxetane CAS No. 813460-60-5

3-Methyl-3-(2,2,3,3,3-pentafluoropropoxy)oxetane

Cat. No.: B13411638
CAS No.: 813460-60-5
M. Wt: 220.14 g/mol
InChI Key: OTROUVGPYCZIIJ-UHFFFAOYSA-N
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Description

3-Methyl-3-(2,2,3,3,3-pentafluoropropoxy)oxetane: is a chemical compound with the molecular formula C8H11F5O2 It is characterized by the presence of an oxetane ring, a three-membered cyclic ether, substituted with a methyl group and a pentafluoropropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-(2,2,3,3,3-pentafluoropropoxy)oxetane typically involves the reaction of 3-methyl-3-hydroxyoxetane with 2,2,3,3,3-pentafluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxetane ring. The product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial-scale purification methods may include crystallization and advanced chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-3-(2,2,3,3,3-pentafluoropropoxy)oxetane can undergo various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

    Substitution: The pentafluoropropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

    Oxidation: Carbonyl compounds such as aldehydes or ketones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted oxetane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Methyl-3-(2,2,3,3,3-pentafluoropropoxy)oxetane is used as a building block in organic synthesis

Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its fluorinated group enhances its stability and bioavailability, making it a valuable tool in medicinal chemistry for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty polymers and coatings. Its unique properties contribute to the development of materials with enhanced chemical resistance and mechanical strength.

Mechanism of Action

The mechanism of action of 3-Methyl-3-(2,2,3,3,3-pentafluoropropoxy)oxetane involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The pentafluoropropoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

  • 3-Methyl-3-(2,2,3,3,3-trifluoropropoxy)oxetane
  • 3-Methyl-3-(2,2,3,3,3-hexafluoropropoxy)oxetane
  • 3-Methyl-3-(2,2,3,3,3-tetrafluoropropoxy)oxetane

Comparison: Compared to its analogs, 3-Methyl-3-(2,2,3,3,3-pentafluoropropoxy)oxetane exhibits unique properties due to the presence of five fluorine atoms in the pentafluoropropoxy group. This results in higher chemical stability and enhanced reactivity in certain reactions. Its unique structure also contributes to its distinct applications in various fields.

Properties

CAS No.

813460-60-5

Molecular Formula

C7H9F5O2

Molecular Weight

220.14 g/mol

IUPAC Name

3-methyl-3-(2,2,3,3,3-pentafluoropropoxy)oxetane

InChI

InChI=1S/C7H9F5O2/c1-5(2-13-3-5)14-4-6(8,9)7(10,11)12/h2-4H2,1H3

InChI Key

OTROUVGPYCZIIJ-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)OCC(C(F)(F)F)(F)F

Origin of Product

United States

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